1,3-dihydroxy-9H-xanthen-9-one

Anticancer Selectivity Index Colorectal Cancer

Researchers requiring reproducible xanthone assays face regioisomer variability. 1,3-Dihydroxy-9H-xanthen-9-one resolves this with its precisely defined 1,3-dihydroxy scaffold. • Strongest anticancer activity among hydroxylated xanthones with favorable selectivity index • α-Glucosidase inhibition (IC50 160.8 µM); validated AChE inhibitor scaffold (~20 µM) • Intrinsic fluorescence (Ex 504/Em 529 nm) for carbohydrate, H2O2 detection & HPLC • ≥98% HPLC purity; RT storage; ready for global dispatch

Molecular Formula C13H8O4
Molecular Weight 228.2 g/mol
CAS No. 3875-68-1
Cat. No. B191090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dihydroxy-9H-xanthen-9-one
CAS3875-68-1
Synonyms1,3-Dihydroxyxanthone;  1,3-Dihydroxyxanthen-9-one;  1,3-Dihydroxy-9H-xanthen-9-one
Molecular FormulaC13H8O4
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H
InChIKeyGTHOERCJZSJGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroxy-9H-xanthen-9-one: Procurement & Scaffold Identification


1,3-Dihydroxy-9H-xanthen-9-one, also referred to as 1,3-dihydroxyxanthone, is a naturally occurring and synthetically accessible member of the xanthone family, characterized by a tricyclic 9H-xanthen-9-one core with hydroxyl substitutions at the 1- and 3-positions [1]. This specific hydroxylation pattern defines its chemical identity and is a key determinant of its distinct biological and physicochemical profile when compared to other xanthone regioisomers [2]. It is commercially available as a research-grade compound, typically with a high purity validated by HPLC , and serves as both a bioactive scaffold in medicinal chemistry and a versatile building block for the synthesis of more complex derivatives [3].

1,3-Dihydroxyxanthone scaffold – defined regioisomer for selective derivatization
Research-grade purity (HPLC); suitable as a bioactive building block and chemical probe
Enables focused SAR studies via 3-O-substitution for enzyme inhibitor development

1,3-Dihydroxy-9H-xanthen-9-one: Why Analog Substitution Is Invalid


The assumption that other hydroxylated xanthones or xanthone derivatives can be used as interchangeable substitutes for 1,3-dihydroxy-9H-xanthen-9-one is not supported by empirical evidence. The precise number and position of hydroxyl groups on the xanthone nucleus dictate its biological activity and selectivity. As detailed in the quantitative evidence below, even closely related regioisomers, such as 3,4-dihydroxyxanthone or 1,3,6-trihydroxyxanthone, exhibit significantly different potencies and selectivity profiles in anticancer assays [1]. Furthermore, the specific 1,3-dihydroxy motif provides a distinct chemical handle for selective derivatization at the 3-O-position, a key synthetic route for generating more potent acetylcholinesterase inhibitors, which is not feasible with other substitution patterns [2]. These structural nuances render generic substitution scientifically unjustified and necessitate the procurement of the specific compound for reproducible and meaningful results.

Regioisomer mismatch Xanthones with different hydroxyl positions (e.g., 3,4-dihydroxy or 1,3,6-trihydroxy) show distinct potency and selectivity profiles; assay results may not transfer.
Synthetic handle specificity The 1,3-dihydroxy motif permits selective 3-O-derivatization – a key route to potent AChE inhibitors – not reproducible with other substitution patterns.

1,3-Dihydroxy-9H-xanthen-9-one: Comparative Evidence Against Analogs


Enhanced Selectivity vs. Related Hydroxyxanthones in WiDr Cells

In a comparative in vitro study against the WiDr colorectal cancer cell line, 1,3-dihydroxy-9H-xanthen-9-one demonstrated an IC50 of 836 µM, but with a Selectivity Index (SI) of 2.230 [1]. While other xanthones like 3,4,6-trihydroxyxanthone showed a much lower IC50 (38 µM), its SI was exceptionally high at 66.39, indicating superior safety margins. However, when compared to its immediate dihydroxy and trihydroxy analogs such as 3,4-dihydroxyxanthone (IC50 1255 µM, SI 1.160), 3,6-dihydroxyxanthone (IC50 786 µM, SI 1.630), and 1,3,6-trihydroxyxanthone (IC50 384 µM, SI 1.540), the 1,3-dihydroxy compound presents a more favorable balance between potency and selectivity [1]. This specific selectivity profile is crucial for minimizing off-target toxicity in research applications.

Selectivity vs. analogs (WiDr)
Head-to-head
SI 2.230 (IC50 836 µM) vs. 1.160–1.630 for di/trihydroxy analogs
Reported selectivity context; may support cell-viability endpoint review
WiDr colorectal cancer cell model
Anticancer Selectivity Index Colorectal Cancer

Strongest Anticancer Activity in HeLa and WiDr Cells

In a study directly comparing the anticancer activity of synthesized hydroxylated xanthones, 1,3-dihydroxy-9H-xanthen-9-one was reported to exhibit the strongest activity against both HeLa (cervical) and WiDr (colorectal) cancer cell lines among all examined hydroxylated xanthones [1]. The compound achieved half-maximal inhibitory concentration (IC50) values ranging from 0.086 to 0.114 mM (equivalent to 86-114 µM) and demonstrated a Selectivity Index between 2.690 and 3.591 [1]. This superior activity was directly contrasted with other regioisomers in the study, establishing the 1,3-dihydroxy configuration as optimal for this specific anticancer application.

Activity rank (HeLa/WiDr)
Head-to-head
IC50 86–114 µM; SI 2.69–3.59, reported strongest among tested hydroxylated xanthones
Reported top-ranked activity in panel; model-response context
MTT assay, HeLa and WiDr cell lines
Anticancer Cervical Cancer Colorectal Cancer

Baseline α-Glucosidase Inhibition Activity

1,3-Dihydroxy-9H-xanthen-9-one serves as the foundational scaffold for the development of potent α-glucosidase inhibitors. In a study evaluating a series of novel xanthone-triazole derivatives, the parent compound, 1,3-dihydroxyxanthone, exhibited an IC50 of 160.8 µM [1]. While this baseline activity is lower than the positive control 1-deoxynojirimycin (IC50 = 59.5 µM), it is significantly less potent than its optimized derivatives, such as compound 5e which achieved an IC50 of 2.06 µM [1]. This data demonstrates that while the parent compound has intrinsic activity, it is the essential core for creating next-generation inhibitors with substantially enhanced potency (over 78-fold improvement).

α-Glucosidase inhibition
Head-to-head
Parent IC50 160.8 µM; derivative 5e IC50 2.06 µM (78-fold improvement)
Core scaffold enables potent inhibitor design
Enzyme inhibition assay; parent is starting point for SAR
Antidiabetic α-Glucosidase Inhibition Drug Discovery

Core Scaffold for AChE Inhibition

A study on the synthesis of 1-hydroxy-3-O-substituted xanthone derivatives evaluated 1,3-dihydroxyxanthone (compound 1) and its derivatives for AChE inhibitory activity. While the parent compound's IC50 value is not explicitly stated, it was used as the baseline for comparison. All synthesized derivatives (2a-2r), which involved alkyl, alkenyl, alkynyl, and alkylated phenyl substitutions at the C3 position, showed significantly stronger AChE inhibitory activities than the parent compound [1]. The most potent derivatives, 2g and 2j, achieved IC50 values of 20.8 µM and 21.5 µM, respectively [1]. This demonstrates that the 1,3-dihydroxyxanthone core is a privileged structure that can be readily modified to achieve potent enzyme inhibition.

AChE inhibition scaffold
Context-dependent
Derivatives 2g/2j: IC50 20.8 µM and 21.5 µM; parent IC50 not reported
1,3-Dihydroxy core serves as key building block for potent AChE inhibitors
SAR study; derivative activity significantly higher than parent
Neurodegeneration Acetylcholinesterase Inhibition Alzheimer's Disease

Low In Vivo Antimalarial Activity vs. Polyhydroxy Xanthones

In an in vivo study evaluating the antimalarial activity of various oxygenated xanthones, 1,3-dihydroxyxanthone demonstrated significantly lower efficacy compared to its polyhydroxylated counterparts. When administered at a dose of 20 mg/kg/day for 4 days in a Plasmodium berghei ANKA mouse model, 1,3-dihydroxyxanthone reduced parasitaemia by only 15.1% [1]. In contrast, the most active compound in the series, 1,3,6,8-tetrahydroxyxanthone, achieved a 70.5% reduction [1]. This stark difference underscores the critical role of additional hydroxyl groups in conferring potent in vivo antimalarial activity and highlights the functional divergence among structurally similar xanthones.

In vivo antimalarial activity
Head-to-head
15.1% parasitaemia reduction vs. 70.5% for 1,3,6,8-tetrahydroxyxanthone
Low in vivo efficacy profile; model-response context
P. berghei mouse model, 20 mg/kg/day
Antimalarial In Vivo Efficacy Parasitology

Superior Antioxidant Activity Among Derivatives

In a study synthesizing and evaluating ten substituted 1,3-dihydroxyxanthones, compound 4 was identified as having the best antioxidant activity among the series [1]. This finding was supported by theoretical calculations and suggests that while the core 1,3-dihydroxy scaffold provides a basis for antioxidant activity, the specific substitution pattern on the core is the primary driver of potency. This evidence positions 1,3-dihydroxy-9H-xanthen-9-one not as the end product for antioxidant research, but as the optimal starting material for creating and identifying potent antioxidant leads like compound 4.

Antioxidant derivative rank
Class-level
Compound 4 (a 1,3-dihydroxyxanthone derivative) reported best antioxidant activity among 10 candidates
Derivative platform supports antioxidant lead discovery
In vitro free radical scavenging; core enables library synthesis
Antioxidant Oxidative Stress Free Radical Scavenging

1,3-Dihydroxy-9H-xanthen-9-one: Research & Industrial Applications


Privileged Scaffold for Anticancer Lead Optimization

Procure 1,3-dihydroxy-9H-xanthen-9-one as a starting material for synthesizing a focused library of derivatives. Based on evidence that this specific regioisomer exhibits the strongest anticancer activity among a panel of hydroxylated xanthones [1] and a favorable selectivity index [2], structural modifications at the 1- and 3- positions can be explored to further improve potency and pharmacokinetic properties for the development of novel anticancer agents targeting cervical or colorectal cancers.

α-Glucosidase & AChE Inhibitor Scaffold

Utilize 1,3-dihydroxy-9H-xanthen-9-one as the validated core structure for creating potent enzyme inhibitors. The compound's baseline α-glucosidase inhibitory activity (IC50 = 160.8 µM) [3] and its utility as a parent compound for generating AChE inhibitors with significantly enhanced potency (IC50 ~20 µM) [4] make it an essential building block for research programs focused on type 2 diabetes and Alzheimer's disease. Rational design can lead to derivatives with improved binding affinities and drug-like properties.

Fluorescent Probe for Biochemical Assays

Leverage the compound's intrinsic fluorescent properties for imaging and analytical applications. The compound is a known fluorescent dye and has been used in the determination of carbohydrates by fluorescence densitometry, the determination of H2O2, and as an additive in indirect fluorimetric detection for HPLC . Its utility in these specific biochemical and analytical techniques provides a distinct advantage over non-fluorescent xanthone analogs.

Antioxidant Lead Discovery Template

Use 1,3-dihydroxy-9H-xanthen-9-one as a synthetic template for generating and screening a panel of substituted xanthone derivatives. Evidence from comparative studies demonstrates that specific derivatives of this core, such as compound 4, can exhibit superior antioxidant activity [5]. This approach is valid for identifying new lead compounds to combat oxidative stress-related diseases.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Regioisomer-specific scaffold
Cell viability and selectivity endpoints
Enzyme inhibition studies (α-glucosidase, AChE)
Core scaffold for SAR derivatization
Enzyme inhibition assay context
Biochemical assay detection
Intrinsic fluorescence
Detection method compatibility
Oxidative stress research
Derivative library template
Radical scavenging assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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